Cas no 406192-63-0 (5-nitro-1-benzofuran-2-carbohydrazide)

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group at the 5-position and a carbohydrazide moiety at the 2-position. This structure imparts reactivity suitable for applications in medicinal chemistry and material science, particularly as a versatile intermediate in the synthesis of pharmacologically active molecules or functional materials. The nitro group enhances electrophilic character, facilitating further derivatization, while the carbohydrazide functionality offers opportunities for condensation reactions, enabling the formation of hydrazones or other heterocyclic scaffolds. Its well-defined chemical properties make it valuable for researchers exploring novel compounds with potential biological or industrial relevance.
5-nitro-1-benzofuran-2-carbohydrazide structure
406192-63-0 structure
Product Name:5-nitro-1-benzofuran-2-carbohydrazide
CAS No:406192-63-0
MF:C9H7N3O4
MW:221.169581651688
MDL:MFCD11553052
CID:4650986
PubChem ID:30772172
Update Time:2025-09-27

5-nitro-1-benzofuran-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-1-benzofuran-2-carbohydrazide
    • KC-0707
    • MFCD11553052
    • SCHEMBL6239637
    • 5-nitrobenzo[b]furan-2-carbohydrazide
    • 5-Nitrobenzofuran-2-carbohydrazide
    • AKOS005073105
    • 406192-63-0
    • CS-0323248
    • MDL: MFCD11553052
    • Inchi: 1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13)
    • InChI Key: KYTAXIVIRCEFSC-UHFFFAOYSA-N
    • SMILES: O1C(C(NN)=O)=CC2C=C(C=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 221.04365571g/mol
  • Monoisotopic Mass: 221.04365571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Melting Point: 256-258°

5-nitro-1-benzofuran-2-carbohydrazide Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

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5-nitro-1-benzofuran-2-carbohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:406192-63-0)5-nitro-1-benzofuran-2-carbohydrazide
Order Number:A918247
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):445.0
Email:sales@amadischem.com

Additional information on 5-nitro-1-benzofuran-2-carbohydrazide

Introduction to 5-nitro-1-benzofuran-2-carbohydrazide (CAS No. 406192-63-0)

5-nitro-1-benzofuran-2-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 406192-63-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic nitro compound has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular biology. The nitro group and the carbohydrazide moiety in its structure contribute to its reactivity, making it a valuable intermediate in synthesizing biologically active molecules.

The structural motif of 5-nitro-1-benzofuran-2-carbohydrazide consists of a benzofuran core substituted with a nitro group at the 5-position and a carbohydrazide functional group at the 2-position. This arrangement imparts unique chemical properties that make it useful in various synthetic pathways. The benzofuran scaffold is a common structural feature found in many natural products and pharmaceuticals, known for its pharmacological activity across different therapeutic categories.

In recent years, there has been growing interest in nitroaromatic compounds due to their potential as pharmacophores. The nitro group in 5-nitro-1-benzofuran-2-carbohydrazide can be further functionalized through reduction or transformation into other reactive species, enabling the synthesis of more complex derivatives. These derivatives have shown promise in various preclinical studies as intermediates for developing novel therapeutic agents.

One of the most compelling aspects of 5-nitro-1-benzofuran-2-carbohydrazide is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The carbohydrazide moiety, in particular, is known for its ability to form coordination complexes with metal ions, which has implications in metallodrug development.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 5-nitro-1-benzofuran-2-carbohydrazide for drug-like properties. These studies have highlighted its potential as a scaffold for designing molecules with improved pharmacokinetic profiles. The nitro group's electronic properties also make it an attractive feature for tuning the solubility and bioavailability of derived compounds.

The synthesis of 5-nitro-1-benzofuran-2-carbohydrazide typically involves multi-step organic reactions starting from commercially available precursors. The process often includes nitration of benzofuran derivatives followed by hydrazination to introduce the carbohydrazide group. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.

In addition to its synthetic utility, 5-nitro-1-benzofuran-2-carbohydrazide has been explored for its biological activities. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The role of computational tools in analyzing the pharmacological properties of 5-nitro-1-benzofuran-2-carbohydrazide cannot be overstated. Molecular docking simulations have been used to predict how this compound interacts with biological targets, providing insights into its potential efficacy and selectivity. These simulations help guide experimental design and reduce the time required for drug discovery pipelines.

As interest in heterocyclic compounds continues to grow, 5-nitro-1-benzofuran-2-carbohydrazide remains a promising candidate for further investigation. Its unique structural features offer opportunities for developing novel therapeutics with improved pharmacological profiles. Collaborative efforts between synthetic chemists, biochemists, and computational scientists will be essential in realizing its full potential.

The future direction of research on 5-nitro-1-benzofuran-2-carbohydrazide may include exploring new synthetic methodologies that enhance yield and sustainability. Additionally, investigating its biological activity across different disease models could uncover new therapeutic applications. The integration of green chemistry principles into its synthesis could also contribute to more environmentally friendly drug development practices.

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Amadis Chemical Company Limited
(CAS:406192-63-0)5-nitro-1-benzofuran-2-carbohydrazide
A918247
Purity:99%
Quantity:5g
Price ($):445.0
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